1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Descripción
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-9-18(26)25-17(11-28-20(25)22-12)13-3-2-4-16(10-13)24-19(27)23-15-7-5-14(21)6-8-15/h2-11H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWGVHNDFRDHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazolopyrimidine Core:
- Starting with a suitable pyrimidine derivative, the thiazole ring is introduced through a cyclization reaction.
- Reaction conditions often involve the use of sulfur-containing reagents and catalysts under controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Research has indicated that compounds similar to 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related urea derivatives have shown promising results in inhibiting cell growth in human cancer models, suggesting that this compound may share similar properties.
Case Study:
A series of urea derivatives were synthesized and tested for their antiproliferative activity against the NCI-60 cancer cell lines. One derivative demonstrated an IC50 value of 1.53 ± 0.46 μM against A549 cells, indicating potent activity (PubMed Central) . This suggests that this compound could be explored for its potential as an anticancer agent.
Enzyme Inhibition
The compound's structure allows it to potentially act as an inhibitor for various enzymes, including urease. Urease inhibitors are crucial in treating conditions such as kidney stones and peptic ulcers.
Research Findings:
In studies involving thiourea derivatives, which share structural similarities with our compound of interest, significant urease inhibitory activities were observed. These findings support the hypothesis that the urea moiety can effectively inhibit urease activity (PubMed Central) .
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Substituent Variations and Molecular Design
The target compound belongs to a broader class of urea derivatives with aromatic and heterocyclic substituents. Key analogs and their structural distinctions are summarized below:
Hydrogen Bonding and Crystal Packing
- The 5-oxo group in the thiazolo-pyrimidinone and urea’s NH groups enable robust hydrogen-bonding networks, critical for crystal packing and molecular recognition .
- In contrast, chalcone derivatives with 4-fluorophenyl groups (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings (7.14°–56.26°), influencing π-π stacking and solubility .
Actividad Biológica
The compound 1-(4-fluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20FN5O2S
- Molecular Weight : 421.49 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrimidine compounds exhibit significant antibacterial properties. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.008 | 0.03 |
| 2 | Escherichia coli | 0.012 | 0.06 |
| 3 | Streptococcus pneumoniae | 0.03 | 0.06 |
The compound's structure suggests it may inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. The presence of the thiazole moiety enhances its interaction with these targets, leading to effective bacterial cell death without significant toxicity to human cells, as evidenced by assays against HepG2 liver cells .
Anticancer Activity
The anticancer potential of similar thiazolo[3,2-a]pyrimidine derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF-7 and HeLa:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 14.34 |
| B | HeLa | 10.39 |
| C | A549 (lung cancer) | 15.43 |
The anticancer activity is attributed to the compound's ability to interfere with cellular signaling pathways and induce oxidative stress within cancer cells . The thiazole ring's electron-withdrawing properties may enhance the compound's reactivity with cellular targets, promoting cytotoxic effects.
The precise mechanism of action for This compound remains under investigation. However, it is hypothesized that it acts through:
- Inhibition of Topoisomerases : By binding to bacterial topoisomerases and human isoforms selectively.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative damage in cancer cells.
Case Studies
Several studies have illustrated the effectiveness of thiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study published in Nature demonstrated that a related compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with an MIC value significantly lower than existing antibiotics .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that compounds similar to the target compound showed IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential for further development as anticancer agents .
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound during synthesis?
Answer:
To confirm structural integrity and purity, employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the urea linkage ( ~6.5–8.5 ppm for NH protons) and aromatic/heterocyclic protons in the thiazolopyrimidine and fluorophenyl groups .
- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in solvents like DMSO/ethanol mixtures (as used in related thiazolopyrimidine derivatives) and analyze diffraction patterns .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?
Answer:
Discrepancies in bioactivity data often arise from assay variability or structural subtleties. Methodological strategies include:
- Comparative Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorine position, methyl groups) and test activity against a standardized panel of kinases or enzymes .
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to minimize inter-lab variability .
- Meta-Analysis of Crystallographic Data: Compare binding modes of similar compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical interactions .
Basic: What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?
Answer:
Crystallization success depends on solvent polarity and slow evaporation:
-
Solvent Systems: Ethanol/DMSO (1:1 v/v) or acetonitrile/water mixtures are effective for related thiazolopyrimidine-urea hybrids .
-
Temperature: Gradual cooling from 50°C to room temperature over 48 hours minimizes disorder .
-
Key Parameters:
Solvent Crystal Quality Disorder Risk Ethanol High Low DMSO Moderate High Acetonitrile High Moderate
Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets?
Answer:
Integrate computational and experimental
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonds between the urea moiety and kinase hinge regions .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of fluorophenyl-thiazolopyrimidine interactions with hydrophobic pockets .
- Free Energy Perturbation (FEP): Quantify affinity differences when substituting fluorine with chlorine or methyl groups .
Basic: What spectroscopic methods are most effective for characterizing the thiazolopyrimidine moiety?
Answer:
- Infrared Spectroscopy (IR): Identify the 5-oxo group ( ~1680–1700 cm) and C–F stretching (~1220 cm) .
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI+) to confirm the molecular ion peak (e.g., [M+H] at m/z 436.1) and fragmentation patterns .
Advanced: What strategies improve synthetic yield during scale-up from milligram to gram quantities?
Answer:
- Catalyst Optimization: Replace traditional bases (e.g., KCO) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency in the urea formation step .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 hours to 2 hours) for the cyclization of thiazolopyrimidine rings while maintaining >80% yield .
- Purification: Use flash chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to isolate the product from regioisomeric byproducts .
Basic: How does the fluorophenyl substituent influence the compound’s electronic properties?
Answer:
The 4-fluorophenyl group introduces electron-withdrawing effects, which:
- Increase Urea NH Acidity: Enhances hydrogen-bonding capacity with biological targets (pKa ~8.5–9.0) .
- Modulate π-π Stacking: Fluorine’s electronegativity strengthens interactions with aromatic residues in enzyme active sites .
Advanced: What experimental designs are suitable for probing the compound’s mechanism in oxidative stress pathways?
Answer:
- Reactive Oxygen Species (ROS) Assays: Use dichlorofluorescein (DCFH-DA) in HO-treated cell lines (e.g., SH-SY5Y neurons) with/without the compound .
- Gene Expression Profiling: Perform RNA-seq on treated vs. untreated cells to identify pathways (e.g., Nrf2/Keap1) modulated by the thiazolopyrimidine core .
- Redox Proteomics: Apply ICAT labeling to quantify cysteine oxidation in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
